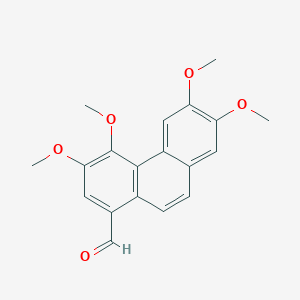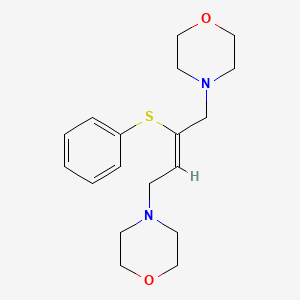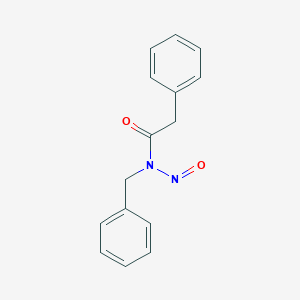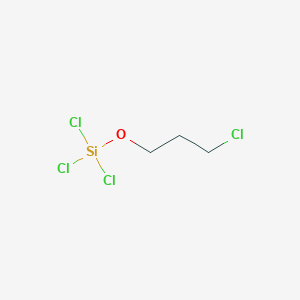
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of four methoxy groups (-OCH₃) at positions 3, 4, 6, and 7, and an aldehyde group (-CHO) at position 1 on the phenanthrene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde typically involves the methoxylation of phenanthrene derivatives followed by formylation. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo formylation using reagents like Vilsmeier-Haack or Duff reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation and formylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under acidic or basic conditions.
Major Products:
Oxidation: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid.
Reduction: 3,4,6,7-Tetramethoxyphenanthrene-1-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, dyes, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be attributed to its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The compound’s methoxy groups may also play a role in modulating its biological activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
- 3,4,8-Trimethoxyphenanthrene-2,5-diol
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
Comparison: 3,4,6,7-Tetramethoxyphenanthrene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. For example, the presence of four methoxy groups and an aldehyde group may enhance its solubility and reactivity in certain chemical reactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63955-83-9 |
|---|---|
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3,4,6,7-tetramethoxyphenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C19H18O5/c1-21-15-7-11-5-6-13-12(10-20)8-17(23-3)19(24-4)18(13)14(11)9-16(15)22-2/h5-10H,1-4H3 |
Clé InChI |
JEVIJYLEBNOVKC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)
![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)
![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)

![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)

![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)

